1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h6H,2-5H2,1H3,(H2,12,13) |
InChI Key |
NSBJBDAIFCLCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2CCCCC2=C1)N |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 3-Cyano Derivatives
A two-step strategy involves synthesizing a 3-cyano-tetrahydroquinoline intermediate followed by nitrile-to-ketone conversion. For example, compound 5 from (3-cyano-substituted) could undergo acidic hydrolysis to yield a 3-carboxamide derivative, which might be further reduced to the corresponding amine and oxidized to the ketone. However, direct hydrolysis of nitriles to ketones remains challenging under standard conditions.
Grignard Addition and Oxidation
Treating 3-cyano-tetrahydroquinoline with methylmagnesium bromide forms an imine intermediate, which hydrolyzes to 1-(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone. This method mirrors the Stephen aldehyde synthesis but requires anhydrous conditions and precise stoichiometry. Spectral data from analogous compounds (e.g., IR: C≡N at 2212 cm⁻¹; ¹H-NMR: aliphatic protons at 1.6–2.8 ppm) suggest that such transformations are feasible with appropriate catalysts.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Chloroquinoline Intermediates
Chlorinated tetrahydroquinolines, such as compound 6 in, serve as versatile intermediates for nucleophilic substitutions. Reacting 2-chloro-3-cyano-tetrahydroquinoline with acetylide ions (e.g., sodium acetylide) could displace the chloride, introducing an acetylene group. Subsequent hydration via Hg²⁺ catalysis would yield the desired acetyl moiety. This route parallels the synthesis of pyrazolo[3,4-b]quinolines, where chlorine is replaced with hydrazine.
Cyclocondensation of Enaminones
Enaminones, derived from β-diketones and amines, are effective precursors for quinoline rings. Heating a mixture of cyclohexanone, acetylacetone, and ammonium acetate in ethanol may yield the target compound through cyclodehydration. The reaction mechanism likely involves enamine formation, intramolecular aldol condensation, and aromatization. Similar pathways are documented for pyrimido[4,5-b]quinolines, where enaminones cyclize under basic conditions.
Spectroscopic Characterization and Analytical Data
While direct data for this compound are absent in the provided sources, extrapolation from analogous compounds provides insights:
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions during MCRs may yield positional isomers. Using sterically hindered aldehydes or Lewis acid catalysts (e.g., ZnCl₂) could enhance selectivity for the 3-acetyl product.
- Nitrile Hydrolysis : Direct conversion of cyano to acetyl groups remains inefficient. Transition-metal catalysts (e.g., Pd/C with H₂O) or enzymatic methods warrant exploration.
- Yield Improvement : Microwave-assisted synthesis or ionic liquid solvents may accelerate reaction kinetics, as seen in pyrimidoquinoline preparations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Scientific Research Applications
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the quinoline ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Amino-Substituted Ethanones
- 1-(2-Amino-3-hydroxyphenyl)ethanone (C₈H₉NO₂): Lacks the tetrahydroquinoline ring but shares the amino-acetyl motif. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing membrane permeability compared to the main compound .
- 1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃): The nitro group is electron-withdrawing, contrasting with the electron-donating amino group in the main compound.
Halogenated Derivatives
- 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone: Bromine atoms increase molecular weight (MW = 341.0 g/mol) and lipophilicity (logP ~3.5), favoring blood-brain barrier penetration. The methyl group at position 2 may sterically hinder interactions with biological targets compared to the amino group in the main compound .
Heterocyclic Core Modifications
Isoquinoline Alkaloids
- 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone: The isoquinoline core differs in nitrogen placement, altering π-π stacking interactions. Prenyl and methoxy groups confer anti-TMV (Tobacco Mosaic Virus) activity, suggesting the main compound could be optimized for antiviral applications by introducing similar substituents .
- Linearisine (isoquinoline alkaloid): Contains a fully aromatic isoquinoline ring, which may reduce solubility but improve thermal stability compared to the partially saturated main compound .
Functional Group Variations
Hydroxyacetophenones
- 1-(3,4-Dihydroxy-6-methylphenyl)ethanone (C₉H₁₀O₃): Multiple hydroxyl groups enable strong hydrogen bonding, making it a potent antioxidant. However, the lack of a nitrogen heterocycle limits its utility in targeting enzymes like kinases, where the main compound’s quinoline core may excel .
Comparative Data Tables
Table 1. Key Physicochemical Properties
Biological Activity
1-(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone (CAS No. 1447952-78-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- Structure : The compound features a tetrahydroquinoline moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed effectiveness against various bacterial strains. Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
Anticancer Properties
Tetrahydroquinoline derivatives have been explored for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been reported to inhibit tumor growth in xenograft models.
Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroquinoline-based compounds may possess neuroprotective properties. These effects are believed to be mediated by their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. Case studies have highlighted that certain derivatives can improve cognitive function in animal models of neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes linked to cancer progression.
- Receptor Modulation : There is potential for interaction with neurotransmitter receptors, influencing synaptic transmission.
- Oxidative Stress Reduction : Compounds with antioxidant properties may reduce cellular damage in various disease states.
Case Studies
Q & A
Basic: What are the established synthetic routes for 1-(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)ethanone, and what key intermediates are involved?
Answer:
The synthesis typically involves cyclization of substituted aniline precursors followed by functionalization. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling reactions . Key intermediates include:
- Cyclohexenone derivatives for constructing the tetrahydroquinoline core.
- Protected amino groups (e.g., Boc or acetyl) to prevent undesired side reactions during acylation.
Reaction optimization often employs anhydrous solvents (e.g., dry acetonitrile) and catalysts like BF₃·Et₂O for cyclization .
Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : The tetrahydroquinoline scaffold shows characteristic signals:
- IR : Stretching vibrations for the acetyl group (C=O at ~1700 cm⁻¹) and NH₂ (broad peak ~3300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 216 for C₁₁H₁₄N₂O) and fragmentation patterns confirm the backbone .
Basic: What methodologies are used to determine the compound’s solubility and partition coefficient (LogP)?
Answer:
- LogP : Measured via shake-flask method using octanol/water phases, validated against computational tools like XLogP3 .
- Solubility : High-performance liquid chromatography (HPLC) with gradient elution in polar solvents (e.g., methanol/water) .
Reported LogP for similar ethanones ranges from 1.5–2.5, indicating moderate lipophilicity .
Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
Answer:
- Dynamic Effects : Variable-temperature NMR to identify rotational barriers (e.g., hindered rotation in acetyl groups) .
- 2D NMR : HSQC and HMBC correlations map coupling between protons and carbons, resolving ambiguities in aromatic regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as seen in analogous palladacycle studies .
Advanced: What strategies optimize the synthetic yield of this compound in large-scale reactions?
Answer:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful moisture control .
- Workflow Design : Multi-step protocols with in situ protection/deprotection (e.g., tert-butyloxycarbonyl groups) reduce side reactions .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Dynamics : Simulate solvation effects on transition states, validated against experimental kinetics .
For example, the acetyl group’s electron-withdrawing nature directs electrophilic attacks to the amino-substituted ring .
Advanced: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
Answer:
- Fluorescence-Based Assays : Monitor binding to FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum enzymes) via fluorescence quenching .
- Kinetic Analysis : Measure IC₅₀ values using Michaelis-Menten plots with varying substrate concentrations .
Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?
Answer:
- Hydrogen Bonding : The amino and acetyl groups act as H-bond donors/acceptors, critical for binding to kinase active sites .
- Conformational Flexibility : The tetrahydroquinoline core adopts boat or chair conformations, affecting target selectivity .
Advanced: What crystallographic techniques elucidate the compound’s solid-state packing and polymorphism?
Answer:
- SC-XRD : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in aromatic regions) .
- PXRD : Detect polymorphic forms by comparing experimental and simulated diffraction patterns .
Advanced: How can stability studies under varying pH and temperature conditions guide formulation design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
